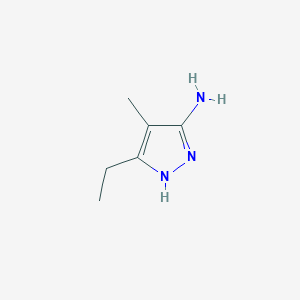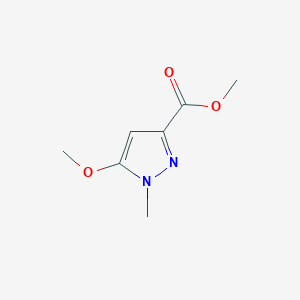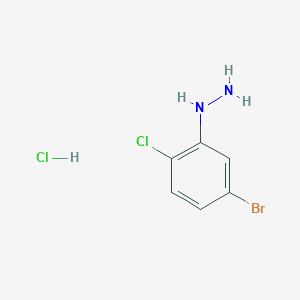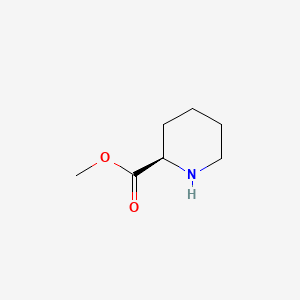![molecular formula C10H12ClNOS B2707007 2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 875160-60-4](/img/structure/B2707007.png)
2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 875160-60-4 . It has a molecular weight of 229.73 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNOS/c11-6-10(13)12-4-1-2-9(12)8-3-5-14-7-8/h3,5,7,9H,1-2,4,6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Catalyst Applications
- The compound is explored as a ligand in the synthesis of various metal complexes, such as those with Palladium (Pd) and Platinum (Pt), which have applications in catalysis. These complexes have been found effective in catalytic Heck and Suzuki–Miyaura coupling reactions, with high turnover numbers (TON) and stability under ambient conditions (Singh, Singh, & Singh, 2009).
Synthesis of Medicinal and Agrochemical Compounds
- The compound has been used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for producing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Electrochemical Applications
- Derivatives of 2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one, such as poly-[2,5-di(thiophen-2-yl)-1H-pyrrole], have been synthesized and studied for their electrical conductivity, thermal stability, and responsiveness to environmental conditions. These properties make them potentially useful in electrochemical applications (Pandule et al., 2014).
Corrosion Inhibition
- Schiff base complexes derived from related compounds have been investigated for their corrosion inhibition properties on mild steel. These studies are essential for understanding how such compounds can be used in materials and corrosion engineering (Das et al., 2017).
Synthesis of Novel Molecules
- Efforts to synthesize novel heterocyclic molecules using derivatives of this compound have been reported. Such endeavors contribute to the development of new compounds with potential applications in various fields, including pharmaceuticals (Murthy et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c11-7-10(13)12-5-1-3-8(12)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNXVJJFLBKKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2706926.png)
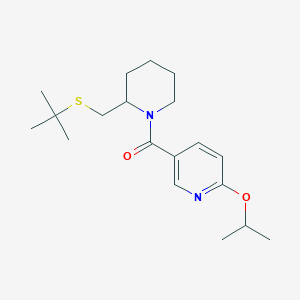
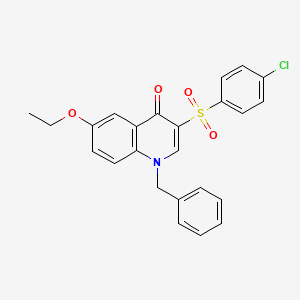
![(2Z)-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2706930.png)
![N-(2-ethoxyphenyl)-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2706931.png)
![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B2706933.png)
![4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B2706934.png)
